(s,Rp)-ph-diaphox
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Overview
Description
(s,Rp)-ph-diaphox is a chiral ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions. The compound is particularly valuable in the field of organic chemistry for its role in facilitating the formation of chiral centers, which are crucial in the synthesis of many pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s,Rp)-ph-diaphox typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phosphine oxides and chiral diols.
Reaction Conditions: The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the diol, followed by the addition of the phosphine oxide.
Catalysts: Transition metal catalysts such as palladium or rhodium are commonly used to facilitate the coupling reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(s,Rp)-ph-diaphox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form using reducing agents like lithium aluminum hydride.
Substitution: The ligand can participate in substitution reactions where one of the substituents on the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Phosphine Oxides: Formed through oxidation.
Phosphines: Formed through reduction.
Substituted Phosphines: Formed through substitution reactions.
Scientific Research Applications
(s,Rp)-ph-diaphox has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs that require high enantioselectivity for their therapeutic effects.
Industry: Applied in the production of fine chemicals and materials that require precise control over stereochemistry.
Mechanism of Action
The mechanism by which (s,Rp)-ph-diaphox exerts its effects involves:
Coordination to Metal Centers: The ligand coordinates to metal centers in transition metal catalysts, forming a complex.
Induction of Chirality: The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the nature of the catalytic reaction and the substrate involved.
Comparison with Similar Compounds
Similar Compounds
(s,S)-ph-diaphox: Another chiral ligand with similar properties but different stereochemistry.
BINAP: A widely used chiral ligand in asymmetric synthesis.
DIPAMP: Known for its use in the synthesis of chiral phosphines.
Uniqueness
(s,Rp)-ph-diaphox is unique due to its specific chiral configuration, which allows it to induce high enantioselectivity in certain catalytic reactions that other ligands may not achieve. Its versatility and effectiveness in various asymmetric syntheses make it a valuable tool in organic chemistry.
Properties
Molecular Formula |
C23H26N3OP |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-(3-benzyl-2-hydroxy-1-phenyl-1,3,2-diazaphospholidin-4-yl)ethyl]aniline |
InChI |
InChI=1S/C23H26N3OP/c27-28-25(18-20-10-4-1-5-11-20)23(16-17-24-21-12-6-2-7-13-21)19-26(28)22-14-8-3-9-15-22/h1-15,23-24,27H,16-19H2 |
InChI Key |
XOXGYLKAHOXZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(P(N1C2=CC=CC=C2)O)CC3=CC=CC=C3)CCNC4=CC=CC=C4 |
Origin of Product |
United States |
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